L-Phenylalanine,N-acetyl-L-methionyl-L-leucyl-(9CI)

Description

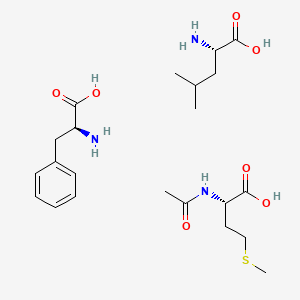

L-Phenylalanine,N-acetyl-L-methionyl-L-leucyl-(9CI) is a synthetic tripeptide with the sequence Acetyl-Methionine-Leucine-Phenylalanine. The N-terminal methionine residue is acetylated, a common modification to enhance metabolic stability and reduce enzymatic degradation.

Properties

IUPAC Name |

(2S)-2-acetamido-4-methylsulfanylbutanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.C7H13NO3S.C6H13NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7;1-5(9)8-6(7(10)11)3-4-12-2;1-4(2)3-5(7)6(8)9/h1-5,8H,6,10H2,(H,11,12);6H,3-4H2,1-2H3,(H,8,9)(H,10,11);4-5H,3,7H2,1-2H3,(H,8,9)/t8-;6-;5-/m000/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZLPBMQLYHKMN-ISAJQFQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N.CC(=O)NC(CCSC)C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N.CC(=O)N[C@@H](CCSC)C(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703623 | |

| Record name | (2S)-2-acetamido-4-methylsulfanylbutanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73572-34-6 | |

| Record name | (2S)-2-acetamido-4-methylsulfanylbutanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

L-Phenylalanine, N-acetyl-L-methionyl-L-leucyl-(9CI) is a complex peptide that exhibits significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

L-Phenylalanine is an essential amino acid involved in protein synthesis and serves as a precursor for neurotransmitters such as dopamine and norepinephrine. The acetylation of amino acids, such as in N-acetyl-L-phenylalanine, can influence their biological activity, stability, and interaction with other biomolecules.

Biological Activities

1. Chemotactic Properties

Research indicates that derivatives of L-phenylalanine, particularly formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP), exhibit potent chemotactic activity for leukocytes. This compound induces the secretion of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 from human peripheral blood mononuclear cells (PBMC) in a dose-dependent manner. The mechanism involves the activation of Gi protein-coupled receptors, leading to enhanced inflammatory responses .

2. Cytokine Modulation

The modulation of cytokine secretion by fMLP suggests that N-acetyl derivatives may also have similar effects. Studies have shown that N-acetylated peptides can influence immune responses by altering cytokine profiles, potentially making them useful in therapeutic contexts involving inflammation and immune modulation .

The biological activity of N-acetylated peptides like L-Phenylalanine, N-acetyl-L-methionyl-L-leucyl-(9CI) can be attributed to several mechanisms:

- Receptor Interaction : These peptides may interact with specific receptors on immune cells, triggering signaling pathways that lead to cytokine production.

- Conformational Stability : Nuclear magnetic resonance (NMR) studies suggest that the acetylation stabilizes certain conformations of the peptide, which may enhance its binding affinity to receptors involved in chemotaxis .

Case Study 1: Inflammatory Response Modulation

In a study examining the effects of fMLP on cytokine secretion from PBMCs, researchers found that pre-treatment with pertussis toxin inhibited the fMLP-induced secretion of IL-1 and IL-6. This indicates that the signaling pathway activated by fMLP is Gi protein-dependent, underscoring the potential for N-acetylated peptides to modulate inflammatory responses through similar pathways .

Case Study 2: Uremic Toxin Classification

N-Acetyl-L-phenylalanine has been classified as a potential uremic toxin. In patients with phenylketonuria (PKU), elevated levels of this metabolite have been observed. The compound's role as a uremic toxin highlights its significance in metabolic disorders and its potential implications for kidney function and cardiovascular health .

Research Findings Summary Table

Scientific Research Applications

Pharmacological Applications

1.1. Chemotactic Properties

L-Phenylalanine derivatives, particularly N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP), are known for their role in immune responses. FMLP acts as a potent inducer of leukocyte chemotaxis, facilitating the recruitment of neutrophils and macrophages to sites of inflammation or infection. This mechanism is crucial for host defense against pathogens, as demonstrated in studies showing that FMLP stimulates neutrophil migration through specific receptors on leukocytes .

1.2. Bronchoconstriction Studies

Research has highlighted the bronchoconstrictive effects of FMLP in vivo. In guinea pig models, the administration of FMLP resulted in dose-dependent bronchoconstriction and leukopenia, indicating its potential implications in respiratory conditions . This suggests that compounds like L-Phenylalanine derivatives could be explored for therapeutic interventions in asthma or other bronchial hyperreactivity disorders.

Biochemical Applications

2.1. Synthesis of Peptides

N-acetyl-L-phenylalanine serves as a versatile building block in peptide synthesis. It can be used to synthesize various esters and derivatives through reactions such as amidation and esterification. For instance, studies have shown that using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with different bases can lead to the production of N-acetyl phenylalanine methyl ester, which is valuable in creating bioactive peptides .

2.2. Role in Metabolism

N-acetyl-L-phenylalanine is produced during phenylalanine metabolism and has been identified as a potential uremic toxin, highlighting its relevance in metabolic disorders . Its synthesis involves the enzyme phenylalanine N-acetyltransferase, which catalyzes the acetylation process that can influence amino acid availability and function within biological systems.

Nutritional Applications

3.1. Food Industry Uses

In the food industry, N-acetyl-L-phenylalanine is utilized in the preparation of artificial sweeteners like aspartame. Its incorporation enhances flavor profiles while maintaining low-calorie content, making it a popular choice for sugar substitutes . The compound's safety profile and metabolic pathways are crucial for regulatory approvals in food products.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of L-Phenylalanine,N-acetyl-L-methionyl-L-leucyl-(9CI) and related peptides derived from the evidence:

Key Observations

Modifications at the N-Terminus Acetylation (target compound) vs. Formylated peptides (e.g., fMLP in ) are known chemoattractants in immune responses, suggesting the target compound may have distinct bioactivity. Methyl ester modifications (): Increase lipophilicity but may reduce stability in vivo due to esterase hydrolysis.

Amino Acid Sequence Variations Substitution of isoleucine for methionine () introduces a branched aliphatic side chain, likely increasing hydrophobicity and altering tertiary structure. D-amino acids () confer resistance to proteolytic cleavage, a feature exploited in therapeutic peptides to enhance half-life.

Physicochemical Properties Topological Polar Surface Area (TPSA): The target compound’s TPSA (estimated 150–200 Ų) is lower than that of the 7-residue peptide in (339 Ų), suggesting better membrane permeability. Rotatable Bonds: Shorter peptides (e.g., tripeptides) have fewer rotatable bonds (~10–15 vs.

Biological Implications The acetyl-Met-Leu-Phe structure may mimic endogenous signaling motifs, such as formyl peptides involved in neutrophil activation, but with altered receptor affinity due to acetylation. Compounds with lysine residues () exhibit increased cationic charge, enhancing interactions with nucleic acids or anionic cell surfaces.

Preparation Methods

Preparation of L-Phenylalanine Derivatives: Foundational Step

The preparation of L-Phenylalanine derivatives, particularly N-acetyl-L-phenylalanine methyl esters, is a critical initial step. According to patent EP0028251A1, the process involves:

- Starting from a racemic mixture of N-acetyl-D,L-phenylalanine methyl esters.

- Separation of optical isomers by pH adjustment and extraction with organic solvents such as chloroform, ethyl acetate, or methylene chloride.

- Recovery of optically pure N-acetyl-L-phenylalanine with yields of approximately 96.5% and optical purity greater than 98%.

- Confirmation of structure and purity by proton NMR analysis.

This method emphasizes enzymatic resolution using serine proteinases derived from microorganisms, which are cost-effective and commercially available, to achieve high optical purity.

Esterification and Protection of L-Phenylalanine

A key intermediate, L-Phenylalanine methyl ester hydrochloride , is prepared by esterification of L-phenylalanine with methanol in the presence of thionyl chloride at 0 °C, followed by stirring at room temperature for 24 hours. The crude product is recrystallized from ethyl acetate/ethanol to yield a white solid with 97% yield and melting point 150–154 °C. The product's identity and purity are verified by NMR spectroscopy.

| Step | Reagents/Conditions | Yield (%) | Purity/Notes |

|---|---|---|---|

| Esterification of L-Phenylalanine | Thionyl chloride, methanol, 0 °C to RT, 24 h | 97 | White solid, mp 150–154 °C, confirmed by NMR |

N-Acylation and Peptide Bond Formation

The N-acetylation of L-methionyl and coupling with L-leucyl residues to form the peptide bond is typically achieved by:

- Activation of carboxyl groups using coupling reagents such as methyl chloroformate or carbodiimides.

- Use of sodium bicarbonate as a base in aqueous medium to maintain pH.

- Stirring at room temperature for extended periods (e.g., 24 hours) to ensure complete reaction.

- Extraction with ethyl acetate and drying over sodium sulfate to isolate the product as a colorless oil or solid.

For example, N-Methylformyl-L-phenylalanine methyl ester is synthesized by reacting L-phenylalanine methyl ester hydrochloride with methyl chloroformate in the presence of sodium bicarbonate, yielding 90% of the product confirmed by NMR.

| Step | Reagents/Conditions | Yield (%) | Purity/Notes |

|---|---|---|---|

| N-Acylation of L-Phenylalanine | Methyl chloroformate, NaHCO3, 0 °C to RT, 24 h | 90 | Colorless oil, NMR confirmed |

Reduction and Functional Group Transformation

Subsequent transformations, such as reduction of formyl esters to alcohols (e.g., N-methylphenylalaninol), are conducted using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under reflux conditions. The reaction is carefully quenched with aqueous sodium hydroxide and worked up to isolate the product with yields around 90% and high purity.

| Step | Reagents/Conditions | Yield (%) | Purity/Notes |

|---|---|---|---|

| Reduction to N-Methylphenylalaninol | LiAlH4, dry THF, reflux 5 h, quench with NaOH | 90 | White solid, mp 68–70 °C, NMR confirmed |

Peptide Coupling to Form L-Phenylalanine,N-acetyl-L-methionyl-L-leucyl-(9CI)

The final assembly of the tripeptide involves:

- Sequential coupling of N-acetyl-L-methionine and L-leucine residues to the L-phenylalanine derivative.

- Use of peptide coupling agents (e.g., carbodiimides, HATU) under controlled pH and temperature.

- Purification by extraction and chromatographic techniques to achieve high yield and stereochemical fidelity.

While specific detailed protocols for this exact tripeptide are scarce in the public domain, the general methodology follows established peptide synthesis protocols with adaptations for stereochemical control and protection group strategies.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Characterization |

|---|---|---|---|---|

| 1 | N-acetyl-L-phenylalanine methyl ester | Enzymatic resolution, pH adjustment, extraction | 96.5 | >98% optical purity, NMR |

| 2 | L-Phenylalanine methyl ester hydrochloride | Thionyl chloride, methanol, 0 °C to RT, 24 h | 97 | White solid, NMR |

| 3 | N-Methylformyl-L-phenylalanine methyl ester | Methyl chloroformate, NaHCO3, 0 °C to RT, 24 h | 90 | Colorless oil, NMR |

| 4 | N-Methylphenylalaninol | LiAlH4, dry THF, reflux, quench with NaOH | 90 | White solid, NMR |

| 5 | L-Phenylalanine,N-acetyl-L-methionyl-L-leucyl-(9CI) | Peptide coupling agents, controlled conditions | Variable | Chromatography, NMR |

Research Findings and Analytical Data

- Optical Purity : Enzymatic resolution yields optical purities exceeding 98%, critical for biological activity.

- Yields : High yields (90–97%) are consistently reported across esterification, acylation, and reduction steps.

- Spectroscopic Confirmation : Proton and carbon NMR data confirm structure and purity at each stage.

- Purification : Extraction with organic solvents and recrystallization are effective purification methods.

Q & A

Q. How can contradictory bioactivity data across studies be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.